

Nickel(II) Perchlorate Hexahydrate: A Versatile Electrolyte for Electrochemical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel(II) perchlorate hexahydrate

Cat. No.: B7949596

[Get Quote](#)

FOR IMMEDIATE RELEASE

[City, State] – [Date] – **Nickel(II) perchlorate hexahydrate**, $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$, is a versatile and highly soluble nickel salt that serves as a crucial electrolyte in a variety of electrochemical applications. Its utility spans from enhancing the efficiency of batteries and fuel cells to its use in electroplating and the synthesis of novel nickel-containing compounds.^[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **nickel(II) perchlorate hexahydrate** in electrochemistry.

Physicochemical Properties

Nickel(II) perchlorate hexahydrate typically appears as green crystals and is highly soluble in water and other polar organic solvents.^{[2][3]} This high solubility makes it an excellent candidate for creating electrolytic solutions with a range of concentrations. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Nickel(II) Perchlorate Hexahydrate**

Property	Value	Reference
Chemical Formula	$\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$	[4]
Molecular Weight	365.68 g/mol	[4]
Appearance	Green crystals	[4]
Melting Point	140 °C	[5]
Solubility in Water	2225 g/L at 0 °C	[4]
CAS Number	13520-61-1	

Applications in Electrochemistry

Nickel(II) perchlorate hexahydrate is utilized in several key areas of electrochemistry:

- Electrolyte in Batteries and Fuel Cells: Its properties as an electrolyte can enhance the efficiency of energy storage and conversion devices.[\[1\]](#)
- Electrodeposition: It serves as a source of nickel ions for electroplating, a process used to coat surfaces with a thin layer of nickel for corrosion resistance, wear resistance, or decorative purposes.[\[6\]](#)
- Electrochemical Synthesis: It is used in the synthesis of nickel-based catalysts and other nickel-containing compounds.[\[1\]](#)

Experimental Protocols

Protocol 1: Preparation of Aqueous Nickel(II) Perchlorate Hexahydrate Electrolyte

This protocol describes the preparation of a standard aqueous electrolyte solution.

Materials:

- **Nickel(II) perchlorate hexahydrate** ($\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$)
- Deionized water

- Magnetic stirrer and stir bar
- Volumetric flask

Procedure:

- Determine the desired concentration of the electrolyte solution.
- Weigh the required amount of **nickel(II) perchlorate hexahydrate** using an analytical balance.
- Add the weighed salt to a volumetric flask.
- Add a portion of deionized water to the flask and dissolve the salt using a magnetic stirrer.
- Once fully dissolved, add deionized water to the calibration mark of the volumetric flask.
- Stopper the flask and invert it several times to ensure homogeneity.

Note: Always add the solid to the solvent. Handle **nickel(II) perchlorate hexahydrate** with appropriate personal protective equipment, as it is an oxidizer and can cause skin and eye irritation.[\[7\]](#)

Protocol 2: Cyclic Voltammetry (CV) Analysis

This protocol outlines a general procedure for performing cyclic voltammetry to study the electrochemical behavior of the prepared electrolyte.

Apparatus:

- Potentiostat
- Three-electrode cell (working electrode, reference electrode, counter electrode)
- Electrolyte solution from Protocol 1

Procedure:

- Assemble the three-electrode cell with the working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
- Fill the cell with the prepared **nickel(II) perchlorate hexahydrate** electrolyte solution.
- Connect the electrodes to the potentiostat.
- Set the parameters for the CV experiment, including the potential window, scan rate, and number of cycles. The potential window should be chosen to encompass the redox events of interest for the Ni(II)/Ni(0) or other relevant couples.
- Run the experiment and record the resulting voltammogram.

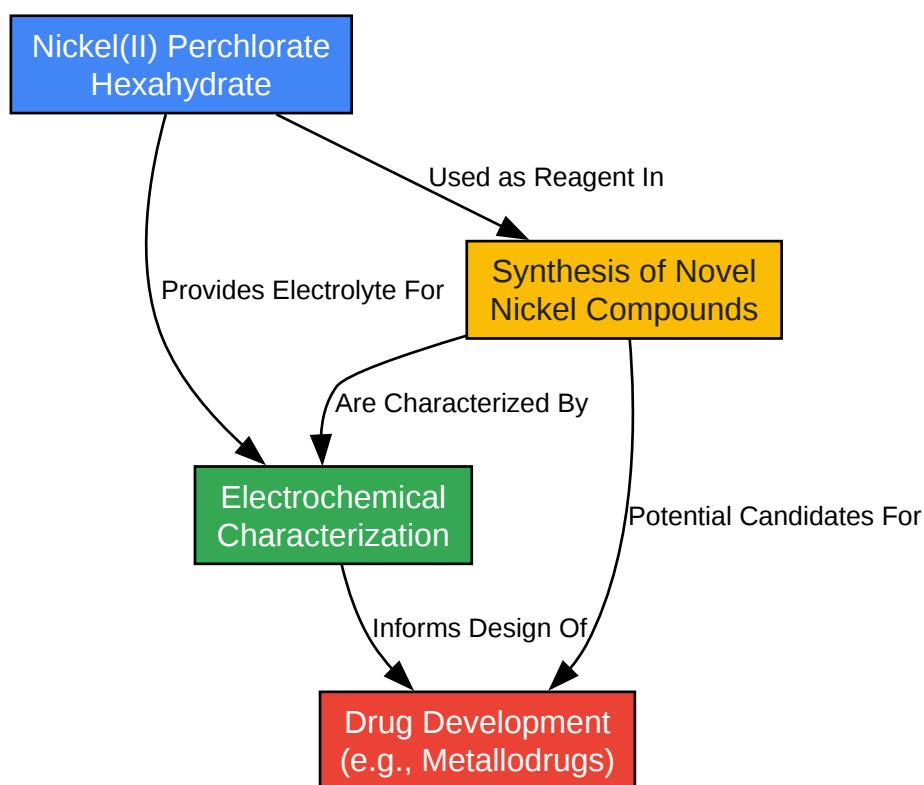
Caption: Workflow for preparing the electrolyte and performing cyclic voltammetry.

Data Presentation

While specific quantitative data for aqueous solutions of **nickel(II) perchlorate hexahydrate** is not abundant in publicly available literature, Table 2 presents data for this salt in a non-aqueous solvent, acetonitrile, which can provide insights into its ionic behavior.

Table 2: Ionic Conductivity and Association Constant of $\text{Ni}(\text{ClO}_4)_2$ in Acetonitrile at 298.15 K

Parameter	Value
Limiting Molar Conductivity (Λ_0)	199.6 $\text{S}\cdot\text{cm}^2\cdot\text{mol}^{-1}$
Association Constant (K_a)	4.8


Data sourced from a study on ionic association and solvation in acetonitrile solutions.

Relevance to Drug Development Professionals

While not a therapeutic agent itself, **nickel(II) perchlorate hexahydrate** can be used as a reagent or catalyst in the synthesis of nickel-containing compounds with potential therapeutic applications.^[1] The electrochemical protocols described here can be adapted for the

characterization of novel nickel-based compounds, which may have applications in areas such as:

- Redox-active drugs: Understanding the electrochemical properties of a compound is crucial for drugs that act via redox mechanisms.
- Metallodrugs: Nickel complexes are being investigated for various biological activities. Electrochemical methods can be used to study their stability and redox behavior.

[Click to download full resolution via product page](#)

Caption: Relationship between nickel(II) perchlorate and drug development.

Safety Information

Nickel(II) perchlorate hexahydrate is a strong oxidizing agent and should be handled with care.^[2] It is classified as hazardous and may intensify fire, cause severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.^{[7][8]} It is also a suspected mutagen and carcinogen, and may damage fertility or the unborn child.^{[7][9]} Always consult the

Safety Data Sheet (SDS) before use and handle in a well-ventilated area with appropriate personal protective equipment.[7][8]

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The information provided does not constitute a warranty of any kind. Users should conduct their own research and validation before implementing any of the protocols described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. Nickel(II) perchlorate - [Sciencemadness Wiki](http://sciencemadness.org) [sciencemadness.org]
- 3. Nickel(II) perchlorate - [Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 4. Nickel(II) perchlorate hexahydrate | Cl₂H₁₂NiO₁₄ | CID 15769463 - [PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 5. NICEL(II) PERCHLORATE HEXAHYDRATE | 13637-71-3 [\[chemicalbook.com\]](http://chemicalbook.com)
- 6. nanorh.com [nanorh.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [\[wap.guidechem.com\]](http://wap.guidechem.com)
- To cite this document: BenchChem. [Nickel(II) Perchlorate Hexahydrate: A Versatile Electrolyte for Electrochemical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7949596#nickel-ii-perchlorate-hexahydrate-as-an-electrolyte-in-electrochemistry\]](https://www.benchchem.com/product/b7949596#nickel-ii-perchlorate-hexahydrate-as-an-electrolyte-in-electrochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com